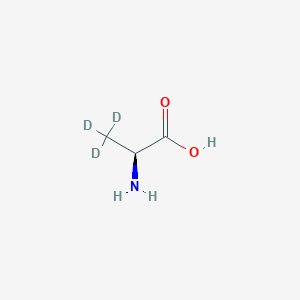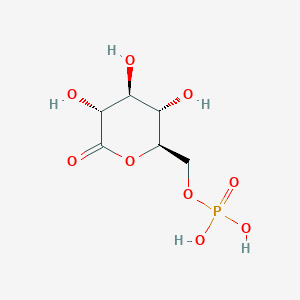
1,3-Dichloro-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(trifluoromethoxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl2F3O and its molecular weight is 231 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Halogenation and Stability
1,3-Dichloro-2-(trifluoromethoxy)benzene, through controlled chlorination, can be transformed into mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability at temperatures ranging from 200°–250°, indicating potential for use in high-temperature applications (Herkes, 1977).
Synthesis of Trifluoromethyl Ethers
An isolable pyridinium trifluoromethoxide salt prepared from a reaction involving 2,4-dinitro(trifluoromethoxy)benzene can be an effective trifluoromethoxide source for SN2 reactions, useful for the formation of trifluoromethyl ethers (Duran-Camacho et al., 2021).
Generation of Arynes and Cycloadducts
The treatment of 1-bromo-2-(trifluoromethoxy)benzene and similar compounds at different temperatures can lead to the generation of arynes, which can undergo various chemical transformations, such as [4+2] cycloaddition reactions, to produce a range of naphthalene derivatives (Schlosser & Castagnetti, 2001).
Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy
MATI spectroscopy can be applied to study the ionic properties of 1,3-dichloro-2-fluorobenzene, a compound similar to this compound, providing insights into the behavior of its radical cations (Krüger et al., 2015).
Electrophilic Trifluoromethylation
Methyltrioxorhenium can catalyze the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, a process potentially applicable to derivatives of this compound (Mejía & Togni, 2012).
Synthesis of Triazoles
The synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles can be achieved through a reaction involving (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, indicating potential for creating novel organic compounds (Hu et al., 2008).
Safety and Hazards
1,3-Dichloro-2-(trifluoromethoxy)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
1,3-dichloro-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHTVHBEUJLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539732 |
Source


|
| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97608-49-6 |
Source


|
| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)


![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)









